molecular formula C25H28N2O6 B613595 Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH CAS No. 252554-79-3

Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH

Cat. No. B613595
M. Wt: 452.51
InChI Key: GBTYMCWKCJUKDT-ZSDSOXJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Configurational and Conformational Control

The study by Keller, Mutter, and Lehmann (2011) explored the electrophilic induction in cyclic acetal formation of O-benzyl dipeptide esters using Fmoc-based dipeptides. This process led predominantly to certain diastereomers at the 2-C position of the resulting substituted Id-oxazolidine (Psi Pro) unit. Their research showed that this methodology could be used to assemble dipeptide building blocks into oligomers with predictable conformations, indicating a method for controlling peptide structure during synthesis Keller, Mutter, & Lehmann, 2011.

Pseudo-prolines for Accessing "Inaccessible" Peptides

Mutter et al. (1995) introduced pseudo-prolines (Psi Pro) as a technique for temporarily protecting serine, threonine, and cysteine side chains in standard Fmoc/tBu solid-phase peptide synthesis (SPPS). This method involves the incorporation of Psi Pro dipeptides into a growing peptide chain, facilitating the solubilization of otherwise insoluble peptides. The study demonstrated Psi Pro's potential for preventing peptide aggregation and beta-sheet formation, offering new possibilities for accessing large peptides through convergent strategies and chemoselective ligation techniques Mutter et al., 1995.

On-Column Labeling Technique and Chiral CE

Han and Chen (2007) developed a novel method for on-column labeling of amino acid enantiomers with FMOC, followed by chiral capillary electrophoresis (CE) with UV detection. This technique efficiently labeled amino acids by sequential injection, demonstrating the potential for the quantitative determination of amino acids. This research provides a foundation for the analytical application of FMOC in the study of amino acid chirality Han & Chen, 2007.

Phosphorylated Prodrug for Inhibition of Pin1

Zhao and Etzkorn (2007) investigated the use of a phosphorylated prodrug containing Fmoc for the moderate inhibition of the mitotic regulator Pin1. By masking the charged phosphate as a bis-pivaloyloxymethyl (POM) phosphate, they significantly improved the antiproliferative activity towards A2780 ovarian cancer cells. This study highlights the potential of Fmoc-based compounds in the development of therapeutic agents Zhao & Etzkorn, 2007.

Safety And Hazards

The safety and hazards of “Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH” are not explicitly mentioned in the search results.


Future Directions

The future directions of “Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH” are not explicitly mentioned in the search results.


Please note that the information provided is based on the search results and may not be comprehensive. For more detailed information, please refer to specific resources or perform a more specific search.


properties

IUPAC Name

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-14(22(28)27-21(23(29)30)15(2)33-25(27,3)4)26-24(31)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,14-15,20-21H,13H2,1-4H3,(H,26,31)(H,29,30)/t14-,15+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTYMCWKCJUKDT-ZSDSOXJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)C(C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH

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